
Bifemelanhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bifemelane hydrochloride is a pharmaceutical compound with a variety of applications, primarily in the fields of neurology and psychiatry. It is used as an antidepressant and cerebral activator, particularly in Japan, for treating cerebral infarction patients with depressive symptoms and senile dementia . Additionally, research suggests its potential in treating glaucoma and memory disorders .
Scientific Research Applications
Bifemelane hydrochloride has been investigated for its effects on various conditions, including glaucoma, dementia, aphasia, and amnesia. The compound's mechanisms of action involve the modulation of neurotransmitter activity and the enhancement of cerebral circulation and metabolism .
Glaucoma
Bifemelane hydrochloride has been studied for its potential in improving and maintaining the disturbed visual field in glaucoma patients whose intraocular pressure is controlled .
- A study involving 40 patients with primary or secondary glaucoma, whose intraocular pressure was controlled at < 20 mm Hg for two years, evaluated the effect of bifemelane hydrochloride (150 mg/day in three divided doses) over 48 months in 20 patients, with the other 20 serving as a control group .
- The visual field improved in 70% of patients who received bifemelane hydrochloride, compared to 20% in the control group. Evaluation using the Kosaki and Inoue classification showed improvement in all patients in stages IIa to V .
Dementia
The compound has been explored for its cognitive benefits in patients with Alzheimer-type dementia (ATD) and multi-infarct dementia (MID) .
- A study on 10 ATD and 10 MID patients investigated the change of arousal levels and the improvement of intellectual functions before and after three months of pharmacotherapy using bifemelane hydrochloride . Cognitive improvement was evaluated, and arousal level was assessed using the frequency of rapid eye movements in the electro-oculogram (EOG) and frequency analysis of electroencephalogram (EEG) . Eight out of the 20 patients were considered responders to the treatment .
Aphasia
Bifemelane hydrochloride's effects on aphasia, cerebral circulation, and metabolism have been examined in patients with cerebrovascular disease .
- In a study using positron emission tomography (PET) with 10 aphasic patients, bifemelane hydrochloride was administered orally at 150 mg daily in three doses. Aphasic features were evaluated before and after at least two months of treatment . All aphasic features except fluency improved significantly. Regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2) increased, while the oxygen extraction fraction decreased .
Amnesia
The effect of bifemelane hydrochloride was examined using the passive avoidance (PAR) failure technique as an experimental model of amnesia .
- In an electroconvulsive shock (ECS)-PAR failure model, bifemelane hydrochloride showed a significant improvement when administered just after ECS (30 mg/kg, i.p.) or 0.5 hr before the retention test (10-30 mg/kg, i.p.) .
Neurotransmitter Activity
Bifemelane hydrochloride impacts neuronal activity and neurotransmitter systems .
- Research indicates that bifemelane hydrochloride's effects on cortical neuronal activity in cats involves the modulation of acetylcholine (ACh) receptors . In a study on the visual cortex of cats, microiontophoretic application of bifemelane hydrochloride showed excitatory effects on 122 neurons (63%), inhibitory effects on 20 (10%), and no change on the rest. The bifemelane-induced excitation was antagonized by atropine in 18 out of 22 cells, suggesting involvement of muscarinic ACh receptors .
Other Applications
Bifemelane is also known to inhibit monoamine oxidase (MAO), particularly MAO-A, and is used to treat depression related to cerebral infarction . It reverses catalepsy induced by tetrabenazine in mice and increases locomotor activity .
Data Table: Effects of Bifemelane Hydrochloride on Various Conditions
Wirkmechanismus
Target of Action
Bifemelane hydrochloride primarily targets Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . These enzymes are involved in the breakdown of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
Bifemelane hydrochloride acts as a competitive (reversible) inhibitor of MAO-A and a non-competitive (irreversible) inhibitor of MAO-B . This means it binds to these enzymes and reduces their activity, leading to an increase in the levels of monoamine neurotransmitters. Additionally, it also acts weakly as a norepinephrine reuptake inhibitor , further contributing to increased levels of norepinephrine in the synaptic cleft.
Biochemical Pathways
By inhibiting MAO-A and MAO-B, bifemelane hydrochloride affects the metabolic pathways of monoamine neurotransmitters. This results in increased levels of these neurotransmitters in the brain, which can enhance neural communication and potentially improve symptoms of certain neurological conditions .
Result of Action
The inhibition of MAO-A and MAO-B by bifemelane hydrochloride leads to increased levels of monoamine neurotransmitters in the brain. This can have various effects at the molecular and cellular level, potentially improving neural communication and alleviating symptoms of certain neurological conditions .
Action Environment
The action, efficacy, and stability of bifemelane hydrochloride can be influenced by various environmental factors. These can include the patient’s overall health status, the presence of other medications (which can lead to drug-drug interactions ), and individual differences in drug metabolism.
Biochemische Analyse
Biochemical Properties
Bifemelane hydrochloride plays a significant role in biochemical reactions by inhibiting monoamine oxidase (MAO) enzymes. It competitively inhibits MAO-A with a Ki of 4.20 μM and non-competitively inhibits MAO-B with a Ki of 46.0 μM . Additionally, bifemelane hydrochloride acts as a weak norepinephrine reuptake inhibitor . These interactions enhance the cholinergic system in the brain and contribute to its neuroprotective and antidepressant effects .
Cellular Effects
Bifemelane hydrochloride has been reported to protect neural tissues against ischemic damage and age-related neurodegeneration . It reduces the cytotoxicity of hydrogen peroxide on cultured rat neuroblastoma cells by decreasing lipid peroxide formation . Bifemelane hydrochloride also influences the dopaminergic and serotonergic systems in the cerebral cortex, hippocampus, and thalamus, correcting ischemia-induced changes .
Molecular Mechanism
At the molecular level, bifemelane hydrochloride exerts its effects by inhibiting monoamine oxidase enzymes. It competitively inhibits MAO-A and non-competitively inhibits MAO-B, leading to increased levels of monoamines such as serotonin and norepinephrine . This inhibition enhances neurotransmission and contributes to its antidepressant and neuroprotective effects . Bifemelane hydrochloride also acts as a weak norepinephrine reuptake inhibitor, further increasing norepinephrine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, chronic administration of bifemelane hydrochloride has been shown to attenuate the decrease in N-methyl-D-aspartate (NMDA) receptors in the aged rat brain . This suggests that bifemelane hydrochloride may be applicable to the treatment of memory and learning disturbances . Additionally, bifemelane hydrochloride enhances choline acetyltransferase activity in the cortex, hippocampus, and striatum of aged rats following chronic cerebral hypoperfusion .
Dosage Effects in Animal Models
The effects of bifemelane hydrochloride vary with different dosages in animal models. In aged rats, daily doses of 10 mg/kg or 15 mg/kg have been shown to significantly increase muscarinic receptor density and choline acetyltransferase activity . High doses may lead to adverse effects, and the optimal dosage should be carefully determined based on the specific experimental conditions .
Metabolic Pathways
Bifemelane hydrochloride is involved in metabolic pathways that include the inhibition of monoamine oxidase enzymes . By inhibiting MAO-A and MAO-B, bifemelane hydrochloride increases the levels of monoamines such as serotonin and norepinephrine, which are crucial for its antidepressant and neuroprotective effects .
Transport and Distribution
The transport and distribution of bifemelane hydrochloride within cells and tissues are not extensively studied. Its ability to cross the blood-brain barrier and exert effects on the central nervous system suggests that it is efficiently transported to the brain
Subcellular Localization
Its effects on monoamine oxidase enzymes and neurotransmitter levels suggest that it may localize to regions of the cell where these enzymes are active, such as the mitochondria and synaptic vesicles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bifemelane hydrochloride involves the reaction of 4-(O-benzylphenoxy)butylamine with methylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of bifemelane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bifemelanhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid induziert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können auftreten, insbesondere an der Aminogruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung entsprechender Oxide.
Reduktion: Bildung reduzierter Aminderivate.
Substitution: Bildung substituierter Aminprodukte.
Vergleich Mit ähnlichen Verbindungen
- Indeloxazine hydrochloride
- Teniloxazine
Comparison: Bifemelane hydrochloride, indeloxazine hydrochloride, and teniloxazine are all used to treat cerebrovascular diseases and emotional disturbances. bifemelane hydrochloride is unique in its dual inhibition of monoamine oxidase A and B, which provides a broader spectrum of action . Additionally, bifemelane hydrochloride has shown more consistent results in correcting ischemia-induced changes in monoaminergic neurotransmitter systems compared to the other compounds .
Biologische Aktivität
Bifemelane hydrochloride, a compound primarily recognized for its antidepressant properties, functions as a monoamine oxidase inhibitor (MAOI) and has been studied for its various biological activities. This article delves into the compound's effects on cerebral circulation, neuronal activity, and its therapeutic potential in treating conditions such as depression and glaucoma.
- Chemical Name : 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride
- Molecular Formula : C₁₈H₂₃ClN₂O
- Molar Mass : 269.388 g/mol
- CAS Number : 90293-01-9
Bifemelane acts as a non-selective MAO inhibitor, exhibiting:
- Reversible inhibition of MAO-A (Ki = 4.20 μM)
- Non-competitive inhibition of MAO-B (Ki = 46.0 μM)
- Weak norepinephrine reuptake inhibition .
These actions contribute to its antidepressant and neuroprotective effects.
1. Effects on Cerebral Circulation
Research indicates that bifemelane enhances cerebral oxygen metabolism and circulation. A study involving 10 aphasic patients demonstrated significant improvements in various aphasia features post-treatment, alongside increased regional cerebral blood flow (rCBF) and cerebral metabolic rate for oxygen (CMRO₂) in critical brain regions .
Parameter | Before Treatment | After Treatment |
---|---|---|
rCBF (Left Inferior Frontal Gyrus) | Baseline Value | Increased Value |
CMRO₂ | Baseline Value | Increased Value |
Aphasia Features Improvement (%) | Varies | Significant Improvement |
2. Neuroprotective Effects
In animal models, bifemelane has shown excitatory effects on cortical neurons. A study involving microiontophoretic application in cats revealed that bifemelane excited 63% of neurons examined, suggesting its potential to enhance cholinergic signaling through muscarinic receptors .
3. Therapeutic Efficacy in Depression
Bifemelane has been evaluated for its efficacy in treating geriatric depression. In a clinical trial with 52 elderly patients, the compound resulted in an improvement rate exceeding 60% across various depressive symptoms measured by the Hamilton Depression Rating Scale (HAM-D) .
Symptom Category | Improvement Rate (%) |
---|---|
Depressed Mood | >60% |
Anxiety | >60% |
Insomnia | >60% |
Psychotic Symptoms | >60% |
4. Impact on Glaucoma
Bifemelane has also been studied for its effects on visual fields in glaucoma patients. In a study involving 40 patients, 70% of those treated with bifemelane showed improvement in visual fields compared to only 20% in the control group .
Case Studies
-
Cerebral Circulation Improvement :
- Study Design : PET scans before and after bifemelane treatment in aphasic patients.
- Findings : Significant improvement in rCBF and CMRO₂ correlated with enhanced language function.
-
Depression Treatment :
- Study Design : Double-blind trial with elderly patients.
- Findings : High rates of symptom improvement without significant side effects.
-
Glaucoma Management :
- Study Design : Long-term treatment evaluation.
- Findings : Significant visual field improvement in treated patients.
Eigenschaften
IUPAC Name |
4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHDXWXNNDSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977808 | |
Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62232-46-6, 90293-01-9 | |
Record name | 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62232-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIFEMELANE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N52S01UFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bifemelane hydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Bifemelane hydrochloride exerts its effects primarily through modulating cholinergic neurotransmission. [, ] This is supported by studies demonstrating its ability to increase acetylcholine (ACh) release from cortical and hippocampal slices in rats, an effect potentially mediated by monoaminergic neurons. []
Q2: Does Bifemelane hydrochloride have any impact on other neurotransmitter systems?
A2: Yes, Bifemelane hydrochloride appears to influence multiple neurotransmitter systems. Studies indicate that it can increase somatostatin receptor binding in aged rat brains, particularly in regions like the frontal cortex, temporal cortex, cingulate cortex, hippocampus, and septal nucleus. [] Additionally, it has been observed to increase plasma neuropeptide Y (NPY) concentrations in patients with cerebral infarction. []
Q3: How does Bifemelane hydrochloride impact cerebral blood flow and metabolism?
A3: Research suggests that Bifemelane hydrochloride can enhance cerebral blood flow (CBF) and cerebral metabolic rate for oxygen (CMRO2). [] Studies using positron emission tomography (PET) in aphasic patients with cerebrovascular disease revealed increased rCBF and CMRO2 across various brain regions after Bifemelane hydrochloride treatment. [] Animal studies further support this, demonstrating increased cochlear blood flow in guinea pigs treated with Bifemelane hydrochloride. []
Q4: What are the potential downstream effects of Bifemelane hydrochloride's actions on neurotransmission, cerebral blood flow, and metabolism?
A4: The modulation of these systems is thought to contribute to Bifemelane hydrochloride's potential therapeutic benefits in conditions associated with cognitive impairment, such as dementia and cerebrovascular disease. For instance, increased ACh release and enhanced cerebral blood flow could improve cognitive function, while modulation of NPY may have implications for mood and depression. [, , ]
Q5: What is the molecular formula and weight of Bifemelane hydrochloride?
A5: The molecular formula of Bifemelane hydrochloride is C21H28ClNO and its molecular weight is 345.9 g/mol. [, , ]
Q6: Is there spectroscopic data available for Bifemelane hydrochloride?
A6: Yes, spectroscopic data, including IR, 1H NMR, and MS, has been reported in literature describing the synthesis of Bifemelane hydrochloride and its analogs. [, ]
Q7: Are there any studies on the material compatibility and stability of Bifemelane hydrochloride under different conditions?
A7: While detailed studies focusing specifically on material compatibility and stability of Bifemelane hydrochloride haven't been extensively reported in the provided literature, some insights can be derived. For instance, studies investigating its formulation and bioavailability suggest compatibility with certain excipients used in tablet formulations. [] Further research focusing specifically on material compatibility and stability under various conditions would be beneficial.
Q8: How is Bifemelane hydrochloride absorbed and metabolized in the body?
A8: Bifemelane hydrochloride is administered orally and is well-absorbed from the gastrointestinal tract. [] It undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including M-2 (a major metabolite) and M-2 sulfate. [, ]
Q9: Are there any age-related differences in the pharmacokinetics of Bifemelane hydrochloride?
A9: Yes, studies have shown that elderly patients exhibit higher plasma concentrations of Bifemelane hydrochloride and its metabolite M-2 compared to younger individuals after oral administration. [] This is likely due to age-related decreases in hepatic metabolism and renal excretion rates. [, ]
Q10: How is Bifemelane hydrochloride excreted from the body?
A10: Bifemelane hydrochloride and its metabolites are primarily excreted in the urine. [] The excretion rate of M-2 sulfate, a major metabolite, has been reported to be higher than that of other metabolites. []
Q11: What is the elimination half-life of Bifemelane hydrochloride?
A11: The elimination half-life of Bifemelane hydrochloride is prolonged in elderly patients compared to younger individuals. [] This is consistent with the observed age-related differences in its metabolism and excretion.
Q12: What in vitro models have been used to study the effects of Bifemelane hydrochloride?
A12: In vitro studies have utilized various models, including:
- Rat cortical and hippocampal slices: To assess the effects of Bifemelane hydrochloride on acetylcholine release. [, ]
- Human neuroblastoma cells (NB-OK-1): To investigate its influence on vasoactive intestinal peptide (VIP) release. []
- Human origin astrocyte clonal cells (Kings-1): To examine its effects on intracellular calcium levels and ATP release. []
Q13: What in vivo models have been used to investigate the effects of Bifemelane hydrochloride?
A13: In vivo studies have employed various animal models, including:
- Bilaterally carotid-artery-ligated Mongolian gerbils: To assess its protective effects against cerebral ischemia and its impact on neurotransmitter release. [, ]
- Rats subjected to transient forebrain ischemia: To evaluate its ability to improve learning and memory impairments and prevent neuronal damage. []
- Aged rats fed low-calcium diets: To investigate its potential to prevent atherosclerosis. []
- Rats with high intraocular pressure: To study its protective effects against optic nerve damage. []
Q14: What are the key findings from in vivo studies regarding the potential therapeutic effects of Bifemelane hydrochloride?
A14: In vivo studies suggest that Bifemelane hydrochloride may offer several therapeutic benefits, including:
- Improvement in learning and memory: Shown to restore passive avoidance response and radial maze performance in rats following transient forebrain ischemia. []
- Neuroprotection: Demonstrated to prevent neuronal damage in the hippocampus of rats subjected to ischemia. []
- Prevention of atherosclerosis: Indicated to improve atherosclerosis in aged rats fed low-calcium diets. []
- Protection against optic nerve damage: Shown to reduce ischemic injury in rat eyes subjected to high intraocular pressure. []
Q15: What is the safety profile of Bifemelane hydrochloride?
A15: While Bifemelane hydrochloride is generally well-tolerated, some side effects have been reported in clinical trials, though they were generally mild and transient. [, , ]
Q16: What analytical methods have been employed to characterize and quantify Bifemelane hydrochloride?
A16: Several analytical techniques have been utilized, including:
- High-performance liquid chromatography (HPLC): To measure serum concentrations of Bifemelane hydrochloride in pharmacokinetic studies. [, ]
- Radioimmunoassay: To determine plasma beta-endorphin-like immunoreactivity levels in rats treated with Bifemelane hydrochloride. []
- Electron microscopy: To investigate axonal counts in the optic nerve of rats treated with Bifemelane hydrochloride following high intraocular pressure. []
Q17: Has Bifemelane hydrochloride demonstrated any anticonvulsant properties?
A17: Yes, Bifemelane hydrochloride has shown anticonvulsant effects in preclinical studies. It significantly suppressed seizure stage and afterdischarge duration in a rat kindling model of epilepsy. [] This effect is thought to be mediated by central noradrenergic systems. []
Q18: Are there any known cases of resistance or cross-resistance associated with Bifemelane hydrochloride?
A18: Specific mechanisms of resistance or cross-resistance to Bifemelane hydrochloride have not been extensively reported in the provided research. Further investigation is needed to determine if any resistance mechanisms might emerge with prolonged use.
Q19: What is the historical context and development timeline of Bifemelane hydrochloride?
A19: Bifemelane hydrochloride was first synthesized in the late 20th century and was subsequently investigated for its potential therapeutic applications in various neurological and cognitive disorders. It gained approval for clinical use in Japan and has been primarily utilized in the treatment of cerebrovascular dementia and other related conditions. [, ]
Q20: Are there any known alternatives or substitutes for Bifemelane hydrochloride?
A20: While Bifemelane hydrochloride possesses a unique pharmacological profile, other drugs with potential nootropic or neuroprotective properties have been investigated as potential alternatives or adjunctive therapies in managing cognitive impairment. These include drugs like piracetam, idebenone, and Cahopantenate, although their specific mechanisms of action and efficacy profiles may differ. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.